S-4-(3-PYRROLIDINYLOXY)-BENZONITRILE
Description
Strategic Significance of Pyrrolidine-Oxybenzonitrile Scaffolds in Drug Discovery
The pyrrolidine-oxybenzonitrile scaffold addresses critical challenges in lead optimization, including bioavailability enhancement and target specificity. Pyrrolidine’s saturated five-membered ring introduces sp³-hybridized carbons, which improve three-dimensional coverage and reduce planarity-associated toxicity risks. Computational studies reveal that the pyrrolidine oxygen atom facilitates hydrogen bonding with conserved residues in enzyme active sites, while the nitrile group engages in dipole-dipole interactions with hydrophobic pockets.
Key Applications in Target Modulation
- Epigenetic Regulation : Derivatives of S-4-(3-pyrrolidinyloxy)-benzonitrile exhibit nanomolar binding affinity (Kₐ = 22 nM) for LSD1, promoting the re-expression of silenced tumor suppressor genes in acute myeloid leukemia models.
- Selectivity Optimization : Structural comparisons with earlier benzonitrile-based inhibitors (e.g., GSK-690) demonstrate that the pyrrolidine substitution reduces off-target interactions with hERG ion channels by 400-fold, mitigating cardiotoxicity risks.
Table 1: Comparative Analysis of Pyrrolidine-Oxybenzonitrile Derivatives
| Derivative | Target | Binding Affinity (Kₐ) | Selectivity vs. hERG |
|---|---|---|---|
| 21g | LSD1 | 22 nM | >100 μM |
| GSK-690 | LSD1 | 15 nM | 2.5 μM |
Historical Evolution of Substituted Benzonitrile Derivatives as Pharmacophores
Benzonitrile derivatives have evolved from simple solvents to sophisticated pharmacophores since their first synthesis in 1844. Early applications focused on their role as synthetic intermediates, but the discovery of their bioisosteric potential—mimicking carbonyl or halogen groups—revolutionized their utility.
Milestones in Structural Innovation
- First-Generation Benzonitriles (Pre-2000) : Utilized as non-polar aromatic cores in antihypertensives (e.g., cromakalim)
Properties
IUPAC Name |
4-pyrrolidin-3-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11,13H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIIODREQCUPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559583 | |
| Record name | 4-[(Pyrrolidin-3-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124731-65-3 | |
| Record name | 4-[(Pyrrolidin-3-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyanation of Phenolic Derivatives
The benzonitrile core is synthesized via cyanation of 4-hydroxybenzaldehyde derivatives. A patent (CN107118128A) describes a two-step process using vanillin as a precursor:
Step 1: Formation of 4-Hydroxybenzaldehyde Oxime
Vanillin reacts with hydroxylamine hydrochloride in N-methylpyrrolidone (NMP) at 50°C (4 hours), followed by dehydration at 110°C (2 hours) to yield 4-hydroxybenzonitrile.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | NMP |
| Temperature | 50°C → 110°C |
| Yield | 95.1% |
| Purity | 99.3% (HPLC) |
Step 2: Demethylation
Lewis acids (e.g., AlCl₃) facilitate demethylation, though this step is omitted if starting from 4-hydroxybenzaldehyde.
Direct Hydroxylation of Benzonitrile
Alternative methods employ directed ortho-metalation (DoM) strategies. Using n-BuLi and a directing group (e.g., OMe), 4-methoxybenzonitrile undergoes lithiation at C-4, followed by quenching with B(OMe)₃ and oxidative workup to install the hydroxyl group.
Synthesis of (S)-3-Hydroxypyrrolidine
Asymmetric Reduction of Pyrrolidinone
(S)-3-Hydroxypyrrolidine is synthesized via enzymatic reduction of 3-pyrrolidinone using ketoreductases (KREDs) in the presence of NADPH cofactors. A typical procedure involves:
-
Substrate: 3-Pyrrolidinone (1.0 M)
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Enzyme: KRED-P1-G09 (Codexis)
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Co-solvent: Isopropanol (20% v/v)
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Conversion: >99%
Etherification Strategies for this compound
Mitsunobu Coupling
The Mitsunobu reaction enables stereospecific ether formation between 4-hydroxybenzonitrile and (S)-3-hydroxypyrrolidine:
Procedure :
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Dissolve 4-hydroxybenzonitrile (1.0 eq), (S)-3-hydroxypyrrolidine (1.2 eq), and triphenylphosphine (1.5 eq) in THF.
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Add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise at 0°C.
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Stir at 25°C for 12 hours.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Yield | 82% |
| ee | 99% |
Limitations :
Williamson Ether Synthesis
A scalable alternative employs alkylation of 4-hydroxybenzonitrile with (S)-3-tosyloxypyrrolidine:
Procedure :
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Prepare (S)-3-tosyloxypyrrolidine by reacting (S)-3-hydroxypyrrolidine with TsCl (1.1 eq) in CH₂Cl₂.
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Combine 4-hydroxybenzonitrile (1.0 eq), (S)-3-tosyloxypyrrolidine (1.05 eq), and K₂CO₃ (2.0 eq) in DMF.
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Heat at 80°C for 6 hours.
Performance Metrics :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 75% |
| Purity | 97.5% |
Advantages :
Industrial-Scale Considerations
Solvent Selection
Aprotic polar solvents (DMF, NMP) enhance nucleophilicity in etherification steps but require high-temperature distillation for recycling. The patent CN107118128A highlights NMP’s efficacy in nitrile synthesis, achieving >99% purity post-recrystallization.
Catalyst Recycling
Nickel-based catalysts (e.g., Ni(OTf)₂) from tetrazine synthesis protocols are explored for tandem cyanation-etherification processes, though ligand design remains critical to prevent nitrile coordination.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
4-[(Pyrrolidin-3-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Bases like potassium carbonate and solvents like DMF are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
S-4-(3-Pyrrolidinyloxy)-Benzonitrile is characterized by its unique structural features, which include a pyrrolidine moiety and a benzonitrile group. The presence of the pyrrolidine ring contributes to its biological activity by enhancing binding affinity to various biological targets.
Biological Activities
-
Anticancer Properties :
- Research indicates that compounds similar to this compound exhibit significant anticancer activity by inhibiting specific protein kinases involved in tumor growth and progression. These enzymes are crucial in various signaling pathways that promote cancer cell survival and proliferation .
- A study highlighted the compound's ability to modulate kinase activity, suggesting its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Activity :
- Neurological Applications :
Case Studies
-
Cancer Treatment :
- A clinical study investigated the effects of similar compounds on tumor growth in mouse models. Results demonstrated a significant reduction in tumor size when treated with this compound analogs, highlighting its potential as an anticancer agent.
- Antifungal Efficacy :
Mechanism of Action
The mechanism of action of 4-[(Pyrrolidin-3-yl)oxy]benzonitrile involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression. By inhibiting LSD1, the compound can modulate the epigenetic landscape and influence cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be contextualized against structurally analogous molecules, focusing on substituent effects, reactivity, and functional performance. Below is a comparative analysis based on available evidence:
Substituent-Driven Photophysical Properties
- Chlorinated Benzotriazole-Based Non-Fullerene Acceptors: A benzotriazole derivative with chlorine substituents (C16H9ClN4O2) demonstrated a power conversion efficiency (PCE) of 8.2% in organic solar cells, attributed to enhanced electron mobility and reduced recombination losses. The nitrile group in S-4-(3-pyrrolidinyloxy)-benzonitrile may similarly stabilize charge-transfer states, though its pyrrolidine substituent could introduce steric effects that reduce crystallinity compared to planar chlorinated analogs .
- Ethyl Benzoate Derivatives: Compounds like ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) exhibit strong UV absorption due to extended π-conjugation. In contrast, this compound’s nitrile group may shift absorption spectra toward shorter wavelengths, while the pyrrolidine’s electron-donating nature could modulate redox potentials .
Chemical Stability and Reactivity
- Benzotriazole Derivatives: Benzotriazole (BTA) is known for its corrosion-inhibiting properties in copper alloys, stabilizing tarnish rather than removing it. This compound lacks the triazole ring’s chelating NH groups, likely reducing its metal-binding capacity but enhancing hydrolytic stability in acidic environments .
- Hydroxyphenyl-Benzotriazole UV Absorbers : Tinuvin®5050, a blend of 2-(2-hydroxyphenyl)-benzotriazole and hindered amine light stabilizers (HALS), provides synergistic UV protection in coatings. The nitrile group in this compound may offer comparable UV resistance but without HALS-like radical scavenging activity .
Pharmacological Potential
- Benzotriazole-Based Pharmaceuticals : Benzotriazole derivatives exhibit anticancer, antifungal, and antibacterial activities. The pyrrolidinyloxy group in this compound could enhance bioavailability through improved solubility, but its nitrile moiety may introduce toxicity risks absent in simpler benzotriazole analogs .
Biological Activity
S-4-(3-Pyrrolidinyloxy)-benzonitrile is a compound that has drawn attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a pyrrolidine ring and a nitrile group attached to a benzene ring. The structural formula can be represented as follows:
This compound exhibits unique properties that contribute to its biological activity, particularly in modulating various cellular pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:
- A549 (lung cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound showed promising IC50 values, indicating effective inhibition of cell proliferation. For instance:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 5.29 ± 0.58 |
| HeLa | 3.72 ± 0.91 |
| MCF-7 | 9.23 ± 0.56 |
These results suggest that this compound could be a viable candidate for further development as an anticancer agent .
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : The compound has been shown to activate caspases (caspase-3, -8, and -9), which are critical in the apoptotic pathway.
- Inhibition of Cell Cycle Progression : Studies indicate that treatment with this compound leads to cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent apoptosis in cancer cells .
Enzyme Inhibition
In addition to its anticancer activity, this compound has been identified as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and various metabolic disorders such as type 2 diabetes. By inhibiting DPP-IV, this compound may enhance insulin secretion and improve glycemic control .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
- Study on Diabetic Models : In animal models with induced diabetes, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups.
- Cancer Treatment Trials : Preliminary trials involving patients with advanced cancer types demonstrated tolerable safety profiles and encouraging preliminary efficacy results.
Q & A
Q. What are the established synthetic routes for S-4-(3-pyrrolidinyloxy)-benzonitrile, and what critical reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
Pyrrolidine functionalization : Introduce the pyrrolidinyloxy group via Mitsunobu or SN2 reactions, using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0–25°C .
Cyano group introduction : Nitrile formation via Sandmeyer reaction or palladium-catalyzed cyanation (e.g., using CuCN or K₄[Fe(CN)₆]) in DMF at 80–100°C .
- Key parameters : Temperature control (±2°C) minimizes side reactions; solvent choice (DMF, pyridine) affects reaction kinetics .
- Purification : Recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) achieves >95% purity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : A combination of spectroscopic and spectrometric techniques is used:
- 1H-NMR : Pyrrolidine protons appear as triplets at δ 2.58–2.88 ppm (CDCl₃, 400 MHz), while aromatic protons resonate at δ 7.45–7.89 ppm .
- IR : Stretching vibrations for C≡N (~2246 cm⁻¹) and C-O-C (~1246 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution MS (HR-MS) validates molecular weight (e.g., observed m/z 355.1959 vs. calculated 355.1968 for related compounds) .
Q. What solubility characteristics are critical for crystallization of this compound?
- Methodological Answer : Solubility in polar solvents (e.g., water, ethanol) is temperature-dependent. For example:
- Gravimetric analysis : Measure solubility at 273.15–353.15 K. Data fitted to the Apelblat equation reveals a solubility increase of ~1.5× per 10°C rise .
- Crystallization optimization : Use anti-solvent (e.g., n-heptane) in a continuous crystallizer with controlled nucleation (seeding) and growth rates (0.1–0.5 µm/min) to achieve uniform crystals .
Advanced Research Questions
Q. How can contradictory data on solvent efficacy in synthesis be resolved?
- Methodological Answer : Compare solvents via kinetic and thermodynamic profiling:
- Solvent screening : Test DMF, pyridine, and THF in model reactions. Monitor reaction progress via HPLC (C18 column, 254 nm).
- Contradiction resolution : Pyridine may accelerate coupling (k = 0.15 min⁻¹) but reduce yield due to side reactions (e.g., hydrolysis in DMF vs. pyridine) . Optimize by adjusting solvent ratios (e.g., DMF:pyridine 4:1) .
Q. What thermodynamic studies are essential for stability assessment of this compound?
- Methodological Answer : Conduct:
- DSC/TGA : Determine melting point (Tm) and decomposition temperature (Td). For related pyrrolidine derivatives, Tm ≈ 145–150°C, Td > 250°C .
- Hygroscopicity tests : Expose to 30–90% relative humidity (RH). Stability decreases above 70% RH, requiring anhydrous storage .
Q. How can molecular modeling predict binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model interactions with α2-adrenoreceptors (targeting related compounds like dexmedetomidine ).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding free energy (ΔG ≈ -8.2 kcal/mol for pyrrolidine-kinase complexes) .
- Validation : Compare with SPR (surface plasmon resonance) binding assays (KD ≈ 120 nM) .
Q. What advanced chromatographic methods ensure >98% purity for in vitro studies?
- Methodological Answer :
- HPLC : Use a C18 column (4.6 × 250 mm), gradient elution (acetonitrile/water 40:60 to 90:10), flow rate 1.0 mL/min, UV detection at 254 nm .
- Chiral separation : For enantiopure synthesis, employ Chiralpak AD-H column (heptane/ethanol 85:15) with α = 1.32 .
Q. How do reaction mechanisms differ between this compound and its piperidine analogs?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare kH/kD for C-O bond formation (e.g., KIE = 2.1 for pyrrolidine vs. 1.8 for piperidine, indicating tighter transition state) .
- DFT calculations : B3LYP/6-31G* models show pyrrolidine’s ring strain lowers activation energy (ΔE‡ = 18.3 kcal/mol) vs. piperidine (ΔE‡ = 22.1 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
